![molecular formula C20H11BrFNO2 B2840292 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533867-93-5](/img/structure/B2840292.png)
6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “6-(4-Bromo-2-fluorophenyl)benzodbenzazepine-5,7-dione” is characterized by a benzodiazepine core structure, which consists of a benzene ring fused to a diazepine ring . The specific compound has bromine and fluorine substitutions on its core benzodiazepine skeleton .Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Affinity
The research by Neumeyer et al. (1991) on a related compound, 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, shows high affinity at D1 dopamine receptors. This indicates potential utility in studying dopamine-related neurological processes and could be relevant to the study of 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione, given its structural similarity (Neumeyer et al., 1991).
Antimicrobial Properties
Desai et al. (2013) synthesized fluorobenzamides with a fluorine atom at the 4th position of the benzoyl group, showing significant antimicrobial activity. The presence of fluorine in the structure, similar to 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione, is crucial for enhancing antimicrobial efficacy (Desai et al., 2013).
Synthesis and Biological Activity Studies
Saingar et al. (2011) studied the synthesis of biologically active 1H-1,4-diazepines, which have shown antimicrobial, antifungal, and anthelmintic activity. The structural relation to benzazepines suggests possible similar applications for 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione in biological studies (Saingar et al., 2011).
Supramolecular Structures
Blanco et al. (2008) explored the supramolecular structures of tetrahydro-1,4-epoxy-1-benzazepines, highlighting the influence of peripheral substituents on molecular aggregation patterns. This research could be applicable to understanding the structural dynamics of 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione (Blanco et al., 2008).
CDK2 Inhibitors in Tumor Cells
Bawazir and Rahman (2020) synthesized novel fluorinated 1,5-disubstituted-1,3,5-triazepine-6,7-diones, exhibiting potential activity against CDK2 in tumor cells. This indicates a potential avenue for cancer research using related compounds like 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione (Bawazir & Rahman, 2020).
Anticancer Agent Development
Molinari et al. (2015) developed 1H-Benzo[f]indazole-4,9-dione derivatives with significant in vitro antiproliferative activity, suggesting a potential research direction in developing anticancer agents using structurally similar compounds (Molinari et al., 2015).
Wirkmechanismus
While the specific mechanism of action for “6-(4-Bromo-2-fluorophenyl)benzodbenzazepine-5,7-dione” is not available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(4-bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrFNO2/c21-12-9-10-18(17(22)11-12)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNRMIULOKFCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

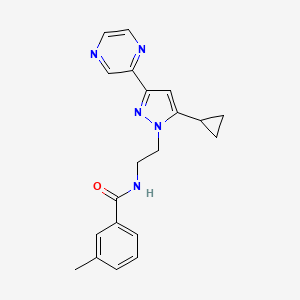
![1-(4-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840213.png)
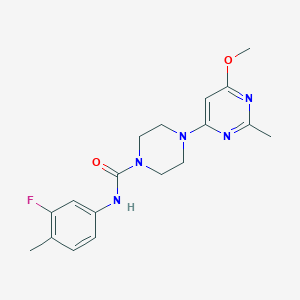
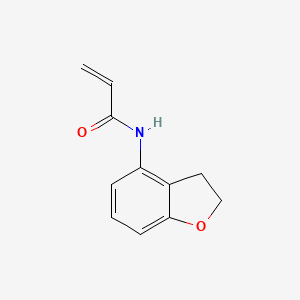
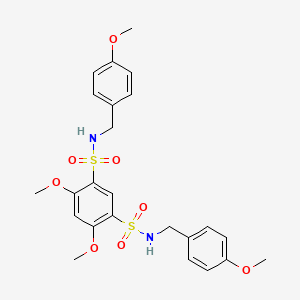
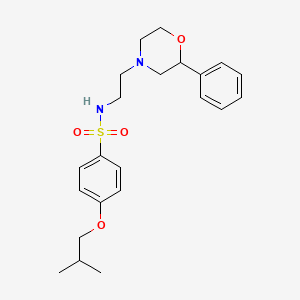
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2840219.png)
![5-methyl-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide](/img/structure/B2840221.png)
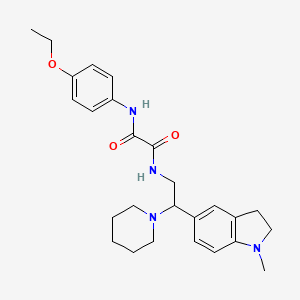
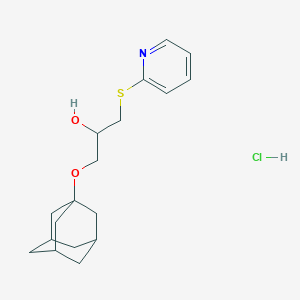
![N-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2840224.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide](/img/structure/B2840225.png)
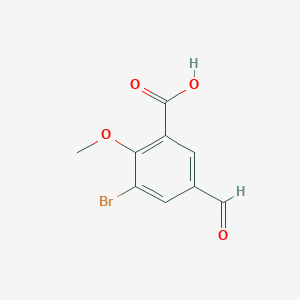
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B2840228.png)